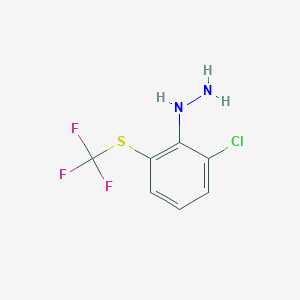
5,6-Epoxypinolidoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Epoxypinolidoxin: is a phytotoxic nonenolide compound produced by certain phytopathogenic fungi, such as Ascochyta pinodes . It is structurally characterized by an epoxy group between the carbon atoms at positions 5 and 6. This compound belongs to the family of macrolides, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Epoxypinolidoxin involves the conversion of the double bond between carbon atoms 5 and 6 into an epoxy group . The specific synthetic routes and reaction conditions for this transformation are not widely documented in the literature. general methods for epoxidation of alkenes typically involve the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to its specific biological origin. The compound is primarily isolated from the organic extracts of fungal cultures . The isolation process involves culturing the fungi, extracting the metabolites, and purifying the compound using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: 5,6-Epoxypinolidoxin undergoes various chemical reactions, including:
Oxidation: The epoxy group can be further oxidized to form diols.
Reduction: The epoxy group can be reduced to form the corresponding dihydro derivative.
Substitution: The epoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracids like m-chloroperbenzoic acid (m-CPBA) are commonly used for epoxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the epoxy group.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under basic conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,6-Epoxypinolidoxin has several scientific research applications, including:
Phytotoxicity Studies: It is used to study the phytotoxic effects on plants, particularly in understanding plant-pathogen interactions.
Herbicidal Research: Due to its phytotoxic properties, it is investigated as a potential natural herbicide.
Biological Activity Studies: It is used to explore its antifungal, antibacterial, and cytotoxic activities.
Chemical Ecology: It helps in understanding the ecological roles of fungal metabolites in natural environments.
Mechanism of Action
The mechanism of action of 5,6-Epoxypinolidoxin involves its interaction with cellular components of the host plant. It targets the cellular machinery, leading to the disruption of normal cellular functions and causing necrosis . The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with the host’s immune responses and cellular integrity .
Comparison with Similar Compounds
Pinolidoxin: A structurally related nonenolide with a similar phytotoxic profile.
7-epi-Pinolidoxin: An epimer of pinolidoxin with slight structural variations.
5,6-Dihydropinolidoxin: A reduced form of pinolidoxin with a dihydro group instead of an epoxy group.
Herbarumin II: Another phytotoxic compound produced by Ascochyta pinodes.
Uniqueness: 5,6-Epoxypinolidoxin is unique due to the presence of the epoxy group between carbon atoms 5 and 6, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C18H26O7 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2,3-dihydroxy-6-oxo-4-propyl-5,11-dioxabicyclo[8.1.0]undecan-7-yl) (2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/C18H26O7/c1-3-5-6-8-14(19)23-13-10-9-12-17(24-12)16(21)15(20)11(7-4-2)25-18(13)22/h3,5-6,8,11-13,15-17,20-21H,4,7,9-10H2,1-2H3/b5-3+,8-6+ |
InChI Key |
SHDFNLHXMKWTEL-QFXXITGJSA-N |
Isomeric SMILES |
CCCC1C(C(C2C(O2)CCC(C(=O)O1)OC(=O)/C=C/C=C/C)O)O |
Canonical SMILES |
CCCC1C(C(C2C(O2)CCC(C(=O)O1)OC(=O)C=CC=CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)


![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)







